![molecular formula C16H25N5O2S B5617459 3-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5617459.png)
3-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like 3-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one often involves multi-step reactions, starting from simpler building blocks. For instance, the synthesis of related oxazolidinone and pyrimidinone derivatives typically involves condensation reactions, nucleophilic substitutions, and cyclocondensation steps (Tsuge et al., 1987). These methods can be adapted to synthesize the molecule , with specific reagents and conditions tailored to introduce the butylthio and amino groups at desired positions on the pyrimidin and oxazolidinone cores.
Molecular Structure Analysis
The molecular structure of this compound features a piperidinyl group linked to an oxazolidin-2-one ring, with a 6-amino-2-(butylthio)pyrimidin-4-yl moiety as a key substituent. Such structures are characterized by their ability to form stable conformations and engage in hydrogen bonding due to the presence of multiple nitrogen atoms and potential hydrogen bond donors and acceptors. The structure-activity relationships (SAR) of similar oxazolidinone derivatives have been extensively studied, revealing that the substitution pattern on the oxazolidinone ring and the piperidine nitrogen can significantly impact the compound's biological activity (Komkov et al., 2021).
Chemical Reactions and Properties
Compounds like 3-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one can participate in various chemical reactions, including nucleophilic substitution reactions that can further modify the pyrimidin ring or the piperidin-4-yl group. The presence of the oxazolidin-2-one ring opens up pathways for cycloaddition reactions, potentially useful in synthesizing novel heterocyclic compounds (Taylor et al., 1988).
properties
IUPAC Name |
3-[1-(6-amino-2-butylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2S/c1-2-3-10-24-15-18-13(17)11-14(19-15)20-6-4-12(5-7-20)21-8-9-23-16(21)22/h11-12H,2-10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKYDYDMEQTEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=CC(=N1)N2CCC(CC2)N3CCOC3=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[6-Amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.